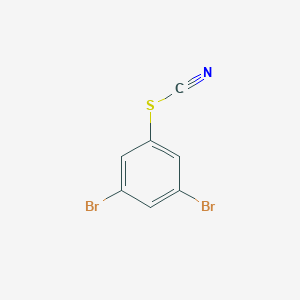
3,5-Dibromophenyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromophenyl thiocyanate is an organic compound characterized by the presence of bromine atoms at the 3 and 5 positions of a phenyl ring, and a thiocyanate group attached to the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dibromophenyl thiocyanate typically involves the reaction of 3,5-dibromophenyl halides with alkali thiocyanates in an aqueous medium. For instance, 3,5-dibromophenyl bromide can be treated with sodium thiocyanate in boiling ethanol to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromophenyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thiocyanate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide can be used to oxidize the thiocyanate group.
Reduction Reactions: Reducing agents like sodium borohydride can reduce the thiocyanate group.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include sulfonyl derivatives.
Reduction Reactions: Products include thiol derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibromophenyl thiocyanate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-dibromophenyl thiocyanate involves its interaction with biological molecules. The thiocyanate group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to biological effects such as apoptosis in cancer cells .
Comparación Con Compuestos Similares
Phenyl thiocyanate: Lacks the bromine substituents, making it less reactive.
3,5-Dibromophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of a thiocyanate group, leading to different reactivity and applications.
Uniqueness: 3,5-Dibromophenyl thiocyanate is unique due to the presence of both bromine atoms and the thiocyanate group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
114545-25-4 |
|---|---|
Fórmula molecular |
C7H3Br2NS |
Peso molecular |
292.98 g/mol |
Nombre IUPAC |
(3,5-dibromophenyl) thiocyanate |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-6(9)3-7(2-5)11-4-10/h1-3H |
Clave InChI |
QDXOCNDXUFJBER-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1Br)Br)SC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



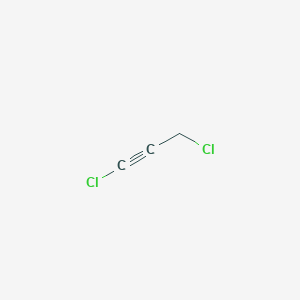
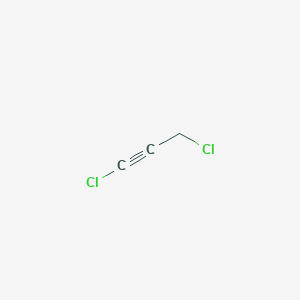
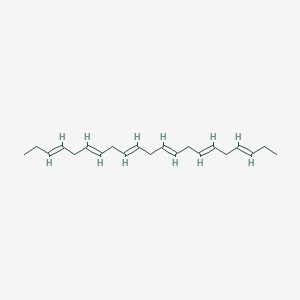
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![Hexanoic acid, 6-[(tetrahydro-2H-pyran-2-yl)oxy]-, methyl ester](/img/structure/B14286119.png)
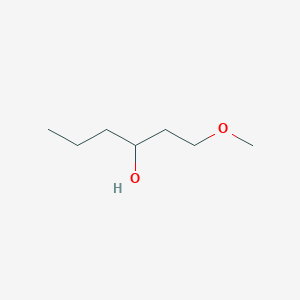
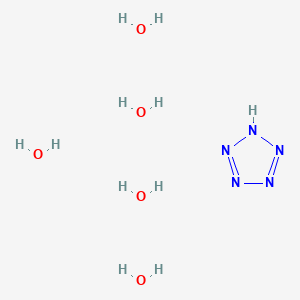
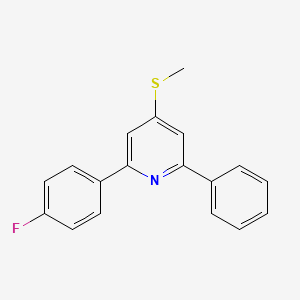
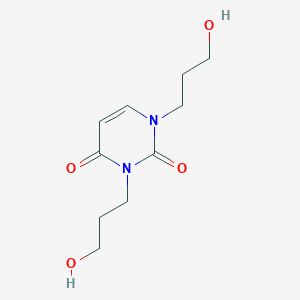

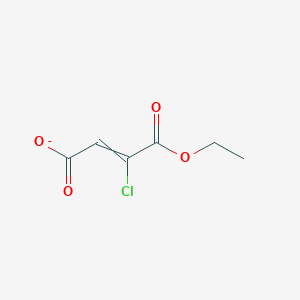
![5-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14286152.png)
